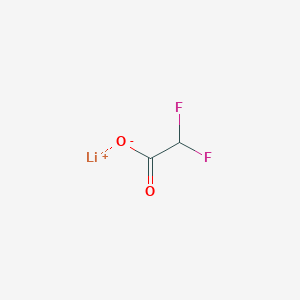

Lithium difluoroacetate

Descripción general

Descripción

Lithium difluoroacetate is an organofluorine compound with the chemical formula LiC₂F₂O₂. It is a lithium salt of difluoroacetic acid and is known for its applications in various fields, particularly in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound in both academic research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium difluoroacetate can be synthesized through the reaction of difluoroacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium, where difluoroacetic acid is neutralized by lithium hydroxide to form this compound and water:

C2F2O2H+LiOH→LiC2F2O2+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of difluoroacetic acid with lithium carbonate, which yields this compound and carbon dioxide:

2C2F2O2H+Li2CO3→2LiC2F2O2+CO2+H2O

Análisis De Reacciones Químicas

Reduction Reactions

Lithium difluoroacetate participates in reduction processes, often yielding fluorinated alcohols or aldehydes. A key study demonstrated its precursor role in generating difluoroacetaldehyde and 2,2-difluoroethanol via lithium aluminum hydride (LiAlH₄) reduction .

Experimental Data Table: Reduction of Difluoroacetic Acid Derivatives

*Yield based on isolated 2,4-dinitrophenylhydrazone derivative.

Oxidation Reactions

In electrochemical environments, this compound derivatives undergo oxidation, forming reactive intermediates such as difluoromethyl radicals . These radicals are critical in polymerization or cross-coupling reactions. For instance, fluorinated electrolytes containing difluoroacetate analogs exhibit oxidative stability up to 4.8 V vs. Li/Li⁺ , making them suitable for high-voltage lithium-ion batteries .

Key Findings

-

Mechanism : Oxidation weakens Li⁺–solvent interactions, facilitating desolvation at low temperatures .

-

Byproducts : Includes fluorophosphates (e.g., F₂PO₂H) in LiPF₆-based systems, which degrade battery performance by attacking anode solid-electrolyte interphases (SEIs) .

Substitution Reactions

The difluoroacetate anion acts as a nucleophile in substitution reactions, particularly under basic conditions. For example:

Reaction Scheme

-

Reagents : Amines, thiols, or alkyl halides.

-

Conditions : Inert atmosphere (N₂/Ar), polar aprotic solvents (e.g., THF).

Comparative Stability of Fluorinated Solvents

| Solvent | Li⁺ Binding Energy (eV) | Ionic Conductivity (mS/cm) | Stability Window (V) |

|---|---|---|---|

| FDEE (–CH₂F) | 2.1 | 2.8 | 4.6 |

| TFEA (–CF₃) | 1.8 | 1.5 | 4.3 |

| DFEA (–CHF₂) | 2.3 | 3.1 | 4.8 |

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Fluorinated Compounds

Lithium difluoroacetate serves as a precursor in the synthesis of various fluorinated organic compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of fluorine into organic molecules, which can enhance their chemical stability and reactivity.

Electrolytes for Lithium-Ion Batteries

One of the most notable applications of LiDFA is in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms contributes to improved electrochemical performance and stability. Research indicates that LiDFA-based electrolytes can enhance battery life and safety by forming stable solid electrolyte interphases (SEI) that suppress unwanted side reactions .

Biological Applications

Neuroprotective Effects

this compound has been studied for its neuroprotective properties. A study published in the Journal of Neurochemistry demonstrated that LiDFA significantly reduced cell death in neuronal cells exposed to oxidative stress, thereby preserving mitochondrial function and inhibiting apoptosis. This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Research has also explored the anticancer properties of LiDFA. In vitro studies indicated that LiDFA inhibited cell proliferation and induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. This modulation of specific signaling pathways related to cancer progression highlights its potential as an adjunct therapy in oncology.

Case Studies

-

Neuroprotective Mechanism Study

- Objective : To investigate the effects of LiDFA on neuronal cells.

- Findings : LiDFA reduced amyloid beta levels and total tau levels, promoting neurogenesis and synaptic plasticity while inhibiting neuroinflammation.

- : LiDFA shows promise as a candidate for neurodegenerative disorder treatment due to its multifaceted biological effects.

-

Anticancer Efficacy Evaluation

- Objective : To assess the impact of LiDFA on cancer cell lines.

- Findings : Significant inhibition of cell growth was observed, along with increased apoptosis rates.

- : The compound may offer new avenues for cancer treatment strategies.

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Amyloid Beta Reduction | Decreases Aβ levels | |

| Tau Protein Regulation | Reduces total tau levels | |

| Neurogenesis Enhancement | Promotes neuronal growth | |

| Anti-inflammatory Effects | Inhibits neuroinflammation | |

| Anticancer Properties | Induces apoptosis in cancer cells |

Industrial Applications

Electrolyte Additives

In industrial settings, this compound is utilized as an additive in electrolytes to stabilize electrode/electrolyte interfaces in lithium-ion batteries. Its incorporation can lead to enhanced battery performance by forming protective layers that reduce side reactions during cycling .

Mecanismo De Acción

The mechanism by which lithium difluoroacetate exerts its effects involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways by altering the activity of key enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

Lithium Trifluoroacetate: Similar in structure but with three fluorine atoms instead of two.

Lithium Fluoroacetate: Contains only one fluorine atom.

Lithium Acetate: Lacks fluorine atoms entirely.

Comparison:

Uniqueness: The presence of two fluorine atoms in lithium difluoroacetate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs.

Applications: While lithium trifluoroacetate and lithium fluoroacetate are also used in various chemical syntheses, this compound is particularly valued for its role in high-voltage electrolytes for lithium-ion batteries.

Actividad Biológica

Lithium difluoroacetate (LiDFA) is a lithium salt of difluoroacetic acid, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, effects on various cellular pathways, pharmacokinetics, and case studies that highlight its relevance in research and medicine.

This compound is characterized by its unique molecular structure, which allows it to interact with biological systems effectively. The compound primarily targets enzymes that require magnesium as a cofactor, competing for binding sites typically occupied by sodium and magnesium ions. This interaction leads to several biochemical effects:

- Reduction of Amyloid Beta (Aβ) Production : LiDFA modulates the production and clearance of Aβ, a peptide associated with Alzheimer's disease, thereby potentially reducing amyloid deposition in the brain.

- Tau Protein Regulation : The compound decreases total tau levels, which are implicated in neurodegenerative diseases.

- Enhancement of Neurogenesis : LiDFA promotes neurogenesis and synaptic plasticity, contributing to improved cognitive functions.

- Inhibition of Neuroinflammation : It exhibits anti-inflammatory properties by regulating pathways associated with oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetics of this compound is linear within the therapeutic dose range. This linearity suggests predictable absorption and distribution characteristics, which are essential for clinical applications. Studies indicate that LiDFA maintains stability in biological systems, allowing for sustained therapeutic effects over time.

1. Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that LiDFA significantly reduced cell death and enhanced cell viability compared to control groups. The study concluded that LiDFA could be a promising candidate for treating neurodegenerative disorders due to its ability to preserve mitochondrial function and inhibit apoptosis.

2. Anticancer Activity

Research has also explored the anticancer properties of this compound. A case study evaluated its effects on various cancer cell lines, including breast and prostate cancer cells. The findings indicated that LiDFA inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways related to cancer progression. This suggests potential applications in cancer therapy.

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Amyloid Beta Reduction | Decreases Aβ levels | |

| Tau Protein Regulation | Reduces total tau levels | |

| Neurogenesis Enhancement | Promotes neuronal growth | |

| Anti-inflammatory Effects | Inhibits neuroinflammation | |

| Anticancer Properties | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

lithium;2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVDVNJDCUBDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635576 | |

| Record name | Lithium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74956-94-8 | |

| Record name | Lithium difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.